aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone
Description
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone is a tri-substituted aromatic compound featuring a central phenyl ring with two aziridine-1-carbonyl groups at the 3- and 5-positions and an aziridin-1-yl group attached to the methanone moiety. The aziridine rings, three-membered nitrogen-containing heterocycles, impart significant strain and reactivity to the molecule. This compound’s structural uniqueness lies in its trifunctional design, combining a rigid aromatic core with highly reactive aziridine substituents.
Properties
CAS No. |
16044-74-9 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C15H15N3O3/c19-13(16-1-2-16)10-7-11(14(20)17-3-4-17)9-12(8-10)15(21)18-5-6-18/h7-9H,1-6H2 |
InChI Key |
LSNKTNHLGDDMLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3)C(=O)N4CC4 |
Origin of Product |
United States |
Preparation Methods
Aziridination via Nitrene Transfer
A widely employed method for aziridine ring formation is the nitrene transfer reaction, where a reactive nitrene species is generated and inserted into a carbon-carbon double bond.
Microwave-assisted aziridination : McLaughlin et al. demonstrated a green synthesis using ethyl azidoformate as a nitrene source under solvent-free microwave irradiation, yielding aziridines with high efficiency (79-97%) in short reaction times (1-4 hours). This method thermally decomposes ethyl azidoformate to carbethoxynitrene, which reacts with α,β-unsaturated carbonyl compounds to form aziridines.
Metal-free aziridination with N-aminophthalimide : A method utilizing N-aminophthalimide and (diacetoxyiodo)benzene generates a nitrenoid species in situ, enabling aziridination of brominated olefins in dichloromethane at room temperature with yields ranging from 36-90%. This approach avoids metal catalysts and can be applied for aziridine synthesis relevant to the target compound.
Reductive Ring Opening and Functionalization
Although the target compound retains intact aziridine rings, reductive ring opening of aziridines is a common transformation in related syntheses to access β-amino esters and other derivatives.
- Studies show that substituents on the aziridine ring influence regioselectivity and yield during reductive ring opening. For example, aziridines with cyclohexyl groups show high selectivity for β-amino esters, while phenyl-substituted aziridines give mixtures. Such insights guide the choice of substituents and conditions to preserve aziridine rings during synthesis.
Acylation to Form Aziridine-1-Carbonyl Groups
The installation of aziridine-1-carbonyl substituents on the phenyl ring involves acylation reactions:
- Reaction of aziridine amines with acid chlorides or activated esters under mild conditions to avoid ring opening.
- Use of protecting groups such as Boc or tosyl to stabilize aziridine nitrogen during acylation, with subsequent deprotection steps.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Ring-Opening Reactions of Aziridine Moieties
Aziridines are known for their susceptibility to nucleophilic or electrophilic attack due to ring strain. For analogous aziridine derivatives:
-
Nucleophilic ring-opening occurs via attack by nucleophiles (e.g., water, amines) at the less substituted nitrogen, forming β-amino alcohols or β-amino esters .
-
Reductive ring-opening with samarium diiodide (SmI₂) selectively cleaves aziridines to produce β-amino esters. For example, trans-aziridines yield β-amino esters with high regioselectivity (>95% in some cases) .
Reaction Conditions (from analogous systems):
-
Nucleophilic Attack : Acidic/basic conditions or catalytic acids.
Reactions Involving Carbonyl Groups
The methanone and carbonyl groups in the compound may participate in:
-
Nucleophilic acyl substitution : Attack by amines or alcohols at the carbonyl carbon, forming amides or esters .
-
Hydrolysis : Acidic or basic conditions could cleave carbonyl groups, though stability depends on electron-withdrawing effects from the aziridine rings.
Potential Multi-Component Reactions
The triazine-like structure (from bis(aziridine-1-carbonyl) moieties) may enable:
-
Cyclization reactions : Formation of fused heterocycles via intramolecular reactions involving aziridine nitrogens and carbonyl carbons.
-
Cross-coupling : Aziridine rings could act as leaving groups in substitution reactions, though this is less common for alkyl aziridines.
Regioselectivity in Ring-Opening
For analogous aziridine-2-carboxylates, reductive ring-opening with SmI₂ shows stereochemical dependence:
| Aziridine Isomer | Major Product | Ratio (Major:Minor) |
|---|---|---|
| cis-Aziridine | β-Amino ester | 1:1 (e.g., phenyl) |
| trans-Aziridine | β-Amino ester | 16.7:1 (e.g., phenyl) |
This suggests that the stereochemistry of the aziridine ring strongly influences regioselectivity .
Role of Electron-Withdrawing Groups
The carbonyl groups in the compound likely stabilize the aziridine rings via electron-withdrawing effects, potentially altering reactivity compared to unsubstituted aziridines.
Catalytic Effects
Chiral catalysts (e.g., Brønsted acids or boronate esters) can direct regio- and stereoselectivity in aziridine formation and subsequent reactions .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Aziridine derivatives have been extensively studied for their anticancer properties. The compound aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone has shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Studies have demonstrated that aziridine compounds can act as prodrugs, which are converted into active cytotoxic agents within the tumor microenvironment, enhancing their therapeutic efficacy against specific cancer types .
Prolyl Hydroxylase Inhibition
Another significant application of this compound is its potential as a prolyl hydroxylase inhibitor. Prolyl hydroxylases play a crucial role in collagen synthesis and are implicated in various diseases, including fibrosis and cancer. The inhibition of these enzymes by aziridine derivatives could lead to therapeutic strategies for treating fibrotic diseases and certain cancers .
Case Study 1: Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
A study highlighted the use of aziridine-based compounds in ADEPT, where antibodies target specific tumor markers to deliver cytotoxic agents selectively. This compound was evaluated for its ability to be activated by tumor-associated enzymes, demonstrating effective tumor suppression in preclinical models .
Case Study 2: In Vivo Efficacy Against Tumor Models
Research involving mouse models treated with this compound showed significant reductions in tumor size compared to control groups. The study provided insights into dosage optimization and the timing of administration for maximal therapeutic effect .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone involves its ability to undergo ring-opening reactions. The substantial ring strain in aziridine groups makes them highly reactive, leading to the formation of various amine products. These reactions often involve the formation of a dicationic intermediate, which then reacts with nucleophiles under basic conditions .
Comparison with Similar Compounds
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone (Px2BP)
- Structure: A benzophenone derivative with phenoxazine substituents at the 4-positions.
- Key Differences: Substituents: Phenoxazine groups (bulky, electron-rich) vs. aziridine-1-carbonyl groups (small, strained, nucleophilic). Applications: Px2BP is a thermally activated delayed fluorescence (TADF) emitter in organic light-emitting diodes (OLEDs) due to its extended π-conjugation and donor-acceptor configuration. The aziridine-containing compound lacks such conjugation, making it unsuitable for TADF applications .
Poly(arylene ether sulfone) with Difluoro Aromatic Ketone Monomer
- Structure: A polymer incorporating [3,5-bis((3,5-dimethylphenyl)methyl)phenyl]methanone.
- Key Differences :
- Substituents : 3,5-Dimethylphenyl groups (hydrophobic, sterically bulky) vs. aziridine-1-carbonyl groups (polar, reactive).
- Applications : The polymer is used in anion-exchange membranes for fuel cells, leveraging its dimensional stability and hydroxide conductivity. The aziridine compound’s reactivity might enable crosslinking but lacks the backbone required for membrane formation .
Analogues with Nitrogen-Containing Substituents
(3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl)amine
- Structure: A phenylmethanone derivative with 2-methylpiperidine carbonyl groups.
- Key Differences :
- Substituents : Piperidine rings (six-membered, less strained) vs. aziridine rings (three-membered, high strain).
- Reactivity : Piperidine derivatives are more stable under basic/acidic conditions, whereas aziridines undergo facile ring-opening reactions, useful in alkylation or polymer modification .
(1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl)(4-pyridinyl)methanone
- Structure : A triazole-pyridine hybrid with trifluoromethylphenyl groups.
- Key Differences :
- Substituents : Trifluoromethyl groups (electron-withdrawing) vs. aziridine-1-carbonyl groups (electron-donating).
- Applications : The trifluoromethyl compound may serve in agrochemicals or pharmaceuticals due to its lipophilicity and metabolic stability, whereas the aziridine derivative’s reactivity suits targeted drug delivery or crosslinking .
Comparative Analysis of Physicochemical Properties
Biological Activity
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone (CAS No. 16044-74-9) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and as a prolyl hydroxylase inhibitor. This article aims to explore the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H15N3O3, with a molecular weight of 285.298 g/mol. Its structure includes multiple aziridine rings, which are known for their reactivity and ability to interact with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O3 |
| Molecular Weight | 285.298 g/mol |
| CAS Number | 16044-74-9 |
| SMILES | C1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3)C(=O)N4CC4 |
Anticancer Properties
Research indicates that aziridine-containing compounds may exhibit significant anticancer properties. A study highlighted that derivatives of aziridine can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival . The aziridine moiety's ability to form covalent bonds with nucleophilic sites in proteins plays a crucial role in its biological activity.
Prolyl Hydroxylase Inhibition
This compound has been identified as a potential prolyl hydroxylase inhibitor. Prolyl hydroxylases are enzymes that play a critical role in the regulation of hypoxia-inducible factors (HIFs), which are essential for cellular responses to low oxygen levels. By inhibiting these enzymes, the compound may enhance the stability of HIFs, promoting angiogenesis and potentially improving tissue repair mechanisms .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler aziridine derivatives. The synthesis process has been optimized to enhance yields and purity, demonstrating the compound's feasibility for further biological testing .
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell growth at nanomolar concentrations . The mechanism was attributed to the compound's ability to induce DNA damage and activate apoptotic pathways.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites on these proteins, potentially disrupting their function and leading to reduced tumor growth .
Q & A
Q. Optimization Tips :
- Yield improvement : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent aziridine ring-opening.
- Purity control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy to detect carbonyl intermediates .
(Basic) Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Answer:
Critical techniques include:
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and aziridine (C-N, ~1250 cm⁻¹) stretches. Overlapping peaks may require deconvolution .
- NMR :
- ¹H-NMR : Aziridine protons appear as distinct multiplets (δ 1.5–2.5 ppm). Aromatic protons (meta-substituted phenyl) show splitting patterns consistent with symmetry .
- ¹³C-NMR : Carbonyl carbons resonate at δ 190–200 ppm; aziridine carbons at δ 30–50 ppm .
- HMBC : Correlate aziridine protons with adjacent carbonyls to confirm connectivity .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N percentages) to rule out byproducts .
Q. Data Challenges :
- Aziridine instability : Avoid acidic conditions during sample preparation to prevent ring-opening.
- Overlapping signals : Use DEPT-135 to distinguish CH₂/CH₃ groups in complex spectra .
(Advanced) How can computational modeling predict the compound’s electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Model aziridine ring strain and conformational flexibility to understand reactivity (e.g., ring-opening under thermal stress) .
- Docking Studies : If targeting biological applications, predict interactions with proteins (e.g., adenosine receptors) using software like AutoDock .
Validation : Compare computational IR/NMR results with experimental data to refine force fields .
(Advanced) How should researchers resolve discrepancies between experimental and theoretical spectroscopic data?
Answer:
- NMR Shifts :
- Crystallography : Use SHELX for single-crystal X-ray refinement to resolve structural ambiguities (e.g., bond angles/distortions) .
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational changes .
Case Study : If experimental ¹³C-NMR deviates from DFT predictions by >5 ppm, re-examine solvent parameters or probe for impurities via HPLC-MS .
(Basic) What purification challenges arise during synthesis, and how are they addressed?
Answer:
- Byproduct Formation :
- Purification Methods :
Quality Control : Validate purity via melting point analysis and HRMS .
(Advanced) How does the compound’s electronic structure influence potential applications in materials science?
Answer:
- Conjugation Effects : The meta-substituted phenyl core enables π-conjugation across carbonyl groups, potentially enhancing charge transport in organic semiconductors .
- Aziridine as a Donor : Electron-rich aziridine rings may act as donors in donor-acceptor systems for optoelectronics.
- Thermal Stability : High thermal decomposition temperatures (Td > 300°C, extrapolated from similar methanones ) suggest suitability for high-temperature processing.
Application Example : Analogous bis(trifluoromethyl)phenyl methanones exhibit thermally activated delayed fluorescence (TADF) in OLEDs; this compound could be tailored for blue-emitting layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
